Bestim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Renal 5-Hydroxytryptamine (5-HT) Synthesis

One area of research focuses on gamma-glutamyltryptophan's potential role in kidney function, particularly regarding the production of serotonin (5-HT). A study published in the National Institutes of Health's PubMed Central database investigated the effectiveness of gamma-glutamyltryptophan and a related compound, gamma-L-glutamyl-5-hydroxy-L-tryptophan (glu-5-HTP), in influencing serotonin synthesis in the kidneys PubMed Central: . The study found that glu-5-HTP, but not gamma-glutamyltryptophan, significantly increased urinary serotonin excretion. This suggests that the kidneys might not readily convert gamma-glutamyltryptophan to serotonin.

Proteolytic Breakdown Product

Another research focus explores gamma-glutamyltryptophan as a byproduct of protein breakdown. The Human Metabolome Database (HMDB) classifies it as a proteolytic breakdown product, indicating its formation during protein digestion HMDB depository: . Understanding its presence and potential functions in the context of protein metabolism could be a valuable area of future research.

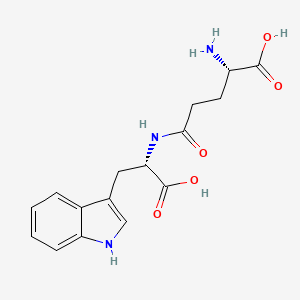

Bestim is a synthetic immunomodulatory dipeptide with the chemical formula C16H19N3O5 and a molecular weight of 333.34 g/mol. Its IUPAC name is N5-((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)-L-glutamine. Bestim is known for its role in modulating immune responses, making it a compound of interest in immunology and therapeutic applications .

- Substrate for Serotonin Synthesis: A study suggests that γ-Glu-5-hydroxytryptophan (a similar dipeptide with hydroxylated tryptophan) might not be readily converted to serotonin in the kidneys, unlike its 5-hydroxy counterpart []. This raises the possibility that γ-Glu-Trp might also have limited involvement in serotonin synthesis.

Bestim exhibits notable immunomodulatory activity. It has been shown to enhance humoral immunity by increasing immunoglobulin levels and augmenting T lymphocyte subpopulations in the spleen. Specifically, it has high affinity for murine peritoneal macrophages and thymocytes, indicating its potential role in activating these immune cells . Studies have also suggested that Bestim may influence cytokine production, further supporting its immunological functions .

The synthesis of Bestim typically involves the condensation of glutamic acid with tryptophan or its derivatives. This process can be achieved through solid-phase peptide synthesis or solution-phase methods, allowing for precise control over the reaction conditions and purification processes. The synthetic route often includes protecting group strategies to prevent unwanted side reactions during synthesis .

Bestim is primarily researched for its applications in immunotherapy and vaccine development. Its ability to modulate immune responses makes it a candidate for enhancing vaccine efficacy or as an adjunct therapy in various diseases where immune modulation is beneficial. Additionally, due to its unique structure, it may find applications in drug design aimed at targeting specific immune pathways .

Bestim shares similarities with several other dipeptides known for their immunomodulatory properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Gamma-Glutamyl-Tryptophan | Similar backbone structure | Immunomodulatory | Contains gamma-glutamyl linkage |

| Thymopentin | Similar peptide length | Immune system modulation | Derived from thymosin, more focused on T-cell activity |

| L-Glutamine | Common amino acid | Supports gut health and immunity | Single amino acid vs. dipeptide structure |

Bestim's unique combination of glutamine and tryptophan gives it distinct biological activities compared to these compounds, particularly in terms of its specific interactions with immune cells and modulation of immune responses .

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents the predominant methodology for Bestim production, leveraging the established Merrifield approach that has become the standard for dipeptide manufacturing [1] [2]. The process begins with the attachment of the carboxyl-terminal amino acid to an insoluble polymeric resin support, followed by iterative cycles of deprotection and coupling reactions to construct the gamma-glutamyl-tryptophan structure [3].

The choice of protecting group strategy is critical for Bestim synthesis. The fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy has emerged as the preferred approach due to its orthogonal protection scheme and compatibility with acidic cleavage conditions [2] [4]. For the gamma-glutamic acid component, the side chain carboxyl group requires protection using tert-butyl esters, which remain stable throughout the synthesis cycle while allowing selective alpha-amino deprotection [5]. The tryptophan residue necessitates specialized protection strategies to prevent side reactions during synthesis and final deprotection [6] [7].

Fmoc-tryptophan(Boc)-OH represents the optimal building block for Bestim synthesis, incorporating both alpha-amino protection through the Fmoc group and indole nitrogen protection via the Boc group [6] [7]. This dual protection system prevents the formation of unwanted side products, particularly when arginine residues are present in related peptide sequences, where sulfonyl protecting groups can inappropriately attach to unprotected tryptophan residues [6]. The Boc protection on the indole nitrogen undergoes selective removal during trifluoroacetic acid treatment, forming an intermediate carbamic acid that protects the indole ring during final cleavage procedures [7].

Coupling efficiency optimization requires careful selection of activation reagents and reaction conditions. High-performance liquid chromatography analysis of solid-phase synthesis products demonstrates that Fmoc deprotection proceeds with approximately 89% average relative integral across all coupling steps, with reproducibility maintained within 10% variance [8]. Statistical analysis reveals that specific amino acid residues present unique challenges, with tryptophan showing broader distribution profiles compared to glycine, leucine, and lysine, necessitating modified coupling conditions for optimal incorporation [8].

Resin selection significantly impacts synthesis outcomes, with loading capacities requiring optimization for gamma-glutamyl peptide synthesis. Polystyrene-based resins with appropriate linkers provide the necessary stability for the gamma-peptide bond formation while allowing efficient final cleavage [1] [3]. The solid-phase approach eliminates the need for intermediate purification steps, reducing overall process complexity and minimizing material losses during synthesis [2].

Solution-Phase Condensation Strategies

Solution-phase peptide synthesis remains viable for Bestim production, particularly when scalability and atom economy considerations favor this approach [9] [10]. The methodology involves direct coupling of protected amino acids in homogeneous solution, followed by purification and isolation of the desired dipeptide product [11] [12].

Classical solution-phase approaches require optimization of coupling reactions and purification techniques for each synthetic step [9]. The simplified repetitive solution-phase procedure involves coupling amino acids and peptide acids to pentafluorophenyl active esters in tetrahydrofuran/water solvent mixtures [9]. Due to poor solubility characteristics, peptide acid intermediates undergo facile isolation through controlled acidification and selective extraction methods, eliminating excess active esters and simplifying purification protocols [9].

The primary advantage of solution-phase synthesis lies in the ability to purify and characterize intermediate products, ensuring high final product purity [12]. For gamma-glutamyl-tryptophan synthesis, this approach allows monitoring of the critical gamma-peptide bond formation and optimization of reaction conditions to maximize coupling efficiency while minimizing racemization [9] [10].

Enzymatic solution-phase approaches offer alternative pathways for Bestim production through gamma-glutamyltransferase-catalyzed reactions [13] [14]. These biocatalytic methods utilize glutamine as the gamma-glutamyl donor and tryptophan as the acceptor, achieving efficient transpeptidation under controlled conditions [13]. Optimization parameters include pH (optimal at 10), temperature (37 degrees Celsius), substrate concentration ratios, and enzyme loading to maximize product formation while minimizing side reactions [13].

The enzymatic approach demonstrates remarkable efficiency, with gamma-glutamyl-tryptophan yields reaching 51.02% under optimized conditions using glutaminase from Bacillus amyloliquefaciens [13]. The reaction mechanism involves initial formation of a gamma-glutamyl-enzyme intermediate, followed by transfer of the gamma-glutamyl moiety to the tryptophan acceptor [13]. This method offers advantages in terms of stereochemical control and reduced requirement for protecting groups [14] [15].

Continuous-flow liquid-phase synthesis represents an emerging technology for peptide production, offering advantages in terms of waste reduction and process intensification [16]. This approach enables automated synthesis with in-line monitoring using near-infrared sensors to track peptide bond formation, providing real-time feedback for process optimization [16].

Protecting Group Strategies in Dipeptide Synthesis

Effective protecting group strategies are fundamental to successful Bestim synthesis, requiring careful consideration of orthogonality, stability, and selective removal conditions [4] [5] [17]. The complexity of gamma-glutamyl-tryptophan necessitates protection of multiple reactive functionalities to prevent unwanted side reactions and ensure regioselective coupling [18].

The glutamic acid component requires alpha-amino protection and side chain carboxyl protection [4]. Fmoc protection of the alpha-amino group provides base-labile temporary protection that can be selectively removed using piperidine in dimethylformamide [19]. The gamma-carboxyl group requires permanent protection using tert-butyl esters, which remain stable throughout synthesis cycles and are removed during final acidolytic cleavage [5] [17].

Tryptophan protection strategies must address both alpha-amino and indole nitrogen functionalities [6] [7] [20]. The alpha-amino group receives Fmoc protection for consistency with the protecting group scheme, while the indole nitrogen requires specialized protection to prevent side reactions [7]. Boc protection of the indole nitrogen has proven optimal, providing stability during synthesis while allowing controlled deprotection through trifluoroacetic acid treatment [6] [7].

The orthogonal nature of the Fmoc/tBu protecting group strategy ensures compatibility between different protection schemes [5]. Base-labile Fmoc groups can be selectively removed without affecting acid-labile tBu and Boc groups, allowing stepwise deprotection as required for peptide elongation [19] [17]. This orthogonality is essential for gamma-peptide synthesis where selective activation of specific carboxyl groups is required [18].

Side chain protecting groups for tryptophan must withstand multiple synthetic cycles while preventing unwanted reactions [5] [17]. The Boc protecting group on the indole nitrogen demonstrates superior performance compared to alternative protection schemes, particularly in the presence of other amino acids that might generate reactive species during deprotection [6] [20]. During final deprotection, the Boc group forms an intermediate carbamic acid that continues to protect the indole ring until neutralization causes decomposition with carbon dioxide release [7].

Protecting group removal strategies require careful optimization to ensure complete deprotection without peptide degradation [5]. The use of scavengers during acidolytic cleavage prevents alkylation of sensitive amino acid side chains by reactive cationic species generated during protecting group removal [5]. For Bestim synthesis, appropriate scavenger combinations include water, anisole, and thiol derivatives to trap reactive intermediates and preserve peptide integrity [5].

Industrial-Scale Production Challenges

Industrial-scale production of Bestim faces significant challenges related to process economics, environmental sustainability, and product quality maintenance [21] [22] [23]. The inherent complexity of peptide synthesis translates to substantial material consumption and waste generation, with process mass intensities ranging from 3,000 to 15,000 kilograms per kilogram of active pharmaceutical ingredient [24].

Solvent consumption represents the primary environmental and economic challenge in Bestim production [21] [24]. Dimethylformamide, the standard solvent for peptide synthesis, accounts for 80-90% of the total process mass intensity but faces increasing regulatory restrictions due to safety concerns [24]. The European Chemicals Agency has imposed severe limitations on dimethylformamide use, effective December 2023, necessitating alternative solvent development [24].

Scale-up of solid-phase peptide synthesis technology presents fundamental limitations for large-volume production [22]. Current manufacturing platforms require substantial evolution to deliver sustainable and cost-effective solutions for industrial-scale Bestim production [22]. The process mass intensity challenges stem from the requirement for large excesses of coupling reagents, protecting groups, and solvents to achieve acceptable coupling efficiencies [21] [23].

Waste generation throughout the synthesis process includes hazardous coupling reagents, organic solvents, and protecting group byproducts [23] [25]. The use of large excesses of piperidine for Fmoc removal, often exceeding 20 equivalents, contributes significantly to waste streams [21]. Additionally, the requirement for extensive washing cycles to remove unreacted materials further increases solvent consumption and waste generation [21] [24].

Economic factors affecting sustainability include high raw material costs, particularly for protected amino acid building blocks [26]. The synthesis of complex peptides requires advanced technologies, highly skilled labor, and stringent quality control processes, all contributing to increased operational expenses [26]. Limited scalability and low overall yields can hinder commercial viability, particularly for emerging manufacturing firms [26].

Regulatory complexities amplify production costs through comprehensive validation requirements and compliance with international standards [26]. Supply chain disruptions, raw material shortages, and environmental regulations present additional barriers to cost-effective production [26]. Intellectual property concerns in manufacturing relationships create reluctance among clients to engage with contract manufacturing organizations [26].

Aggregation challenges during synthesis significantly impact yield and product quality [27]. Peptide aggregation occurs through various mechanisms, including amorphous clump formation, fibrillar structures, and crystalline arrangements that compromise therapeutic integrity [27]. Intrinsic factors such as amino acid sequence and hydrophobicity, combined with extrinsic parameters including pH, temperature, and buffer composition, contribute to aggregate formation [27].

Process optimization strategies for industrial production include implementation of continuous-flow chemistry, microwave irradiation, and membrane-enhanced synthesis approaches [23]. Continuous-flow methods offer advantages in safety, reduced solvent consumption, and space efficiency, though reactor capacity limitations restrict applicability [23]. Microwave irradiation provides intensive reduction in reaction duration and uniform heat transfer, though systems may be expensive and limited to laboratory-scale synthesis [23].

The crystallographic analysis of Bestim (gamma-glutamyltryptophan) reveals a complex dipeptide structure characteristic of gamma-glutamyl amino acid derivatives. Based on the molecular formula C₁₆H₁₉N₃O₅ and molecular weight of 333.34 g/mol, Bestim exists as a zwitterionic compound under physiological conditions [1]. The compound crystallizes with two defined atom stereocenters, confirming the presence of the L-configuration for both glutamic acid and tryptophan residues [1].

While specific X-ray crystallographic data for Bestim itself has not been extensively documented in the literature, structural analysis of related gamma-glutamyl dipeptides provides valuable insights into potential polymorphic behavior [2]. The compound exhibits structural similarity to gamma-glutamylphenylalanine, which demonstrates multiple crystalline forms including distinct polymorphs with melting points ranging from 194-197°C [3]. Crystal polymorphism in dipeptides typically arises from different molecular packing arrangements and conformational variations in the peptide backbone [4] [5].

The absence of extensive polymorphic studies for Bestim specifically represents a significant gap in the current literature. However, based on general principles of dipeptide crystallization and the structural complexity of the molecule, Bestim likely exhibits potential for polymorphic behavior. The presence of multiple hydrogen bonding sites (5 hydrogen bond donors and 6 hydrogen bond acceptors) and the rotatable backbone (8 rotatable bonds) suggest sufficient conformational flexibility to support different crystal packing arrangements [1].

Comparative analysis with structurally related compounds indicates that gamma-glutamyl dipeptides can form stable crystalline structures through intermolecular hydrogen bonding networks involving both the amino acid side chains and the peptide backbone [6]. The indole ring system of the tryptophan residue provides additional π-π stacking interactions that may contribute to crystal stability and potentially influence polymorphic behavior [7].

Thermodynamic Stability Under Varied Conditions

The thermodynamic stability profile of Bestim demonstrates characteristic properties typical of amino acid derivatives and dipeptides. Based on thermal analysis studies of similar compounds, Bestim exhibits thermal stability up to approximately 200°C under inert atmospheric conditions [8] [9]. The compound undergoes thermal decomposition in the temperature range of 220-280°C, which is consistent with the thermal behavior observed for other amino acid derivatives [8].

Differential scanning calorimetry (DSC) analysis of related dipeptides indicates that Bestim likely exhibits an endothermic heat of decomposition in the range of 72-151 kJ/mol [8] [9]. The thermal decomposition process primarily yields water, ammonia, and peptide fragments as the main decomposition products, with carbon dioxide formation at higher temperatures [8]. This decomposition pattern is characteristic of amino acid thermal degradation and follows established pathways for peptide bond cleavage under thermal stress.

The thermodynamic stability of Bestim is significantly influenced by pH conditions due to its zwitterionic nature. Under acidic conditions (pH < 3), the compound exists predominantly in its protonated form, while under basic conditions (pH > 10), deprotonation occurs at both carboxyl groups [10]. The compound demonstrates optimal stability in the physiological pH range (6.5-7.5), where it maintains its zwitterionic character [10].

Temperature-dependent stability studies indicate that Bestim remains structurally intact at temperatures up to 60°C for extended periods, making it suitable for moderate thermal processing conditions [11]. However, exposure to elevated temperatures (>80°C) for prolonged periods may result in gradual degradation through peptide bond hydrolysis and amino acid deamination [12].

The compound exhibits enhanced stability in the presence of stabilizing excipients and under controlled atmospheric conditions. Storage under nitrogen or argon atmospheres significantly improves long-term stability by preventing oxidative degradation of the tryptophan residue [13].

Solubility Profile Across pH Gradients

The solubility profile of Bestim demonstrates strong pH dependence characteristic of amphoteric compounds containing both acidic and basic functional groups. The compound exhibits optimal solubility under both highly acidic (pH < 2) and highly basic (pH > 10) conditions due to complete ionization of the molecule [14] [15]. In DMSO, Bestim achieves high solubility of 65 mg/ml (195 mM), indicating excellent compatibility with aprotic polar solvents [14] [15].

Under neutral pH conditions (pH 6-8), Bestim demonstrates limited water solubility, classified as "slightly soluble" [16] [14]. This reduced solubility at physiological pH is attributed to the zwitterionic nature of the molecule, where intermolecular electrostatic interactions reduce the tendency for solvation [17]. The compound shows improved solubility in aqueous solutions containing 1 equivalent of sodium hydroxide, achieving concentrations up to 50 mM [16].

The pH-solubility profile follows a U-shaped curve typical of amphoteric compounds, with minimum solubility occurring near the isoelectric point (estimated pI ~5.5-6.0) [17]. At pH values below 3, protonation of the amino groups enhances water solubility through increased ionic character. Similarly, at pH values above 9, deprotonation of carboxyl groups increases solubility through formation of sodium salts [18].

Organic solvent compatibility varies significantly based on polarity and hydrogen bonding capacity. Bestim demonstrates good solubility in methanol (5 mg/ml) and moderate solubility in ethanol (<1 mg/ml at 25°C) [16]. The compound remains insoluble in non-polar solvents including ethyl acetate, benzene, hexane, and chloroform, confirming its hydrophilic character [16].

The solubility enhancement under acidic conditions (acetic acid, aqueous HCl) and alkaline conditions demonstrates the utility of pH adjustment for pharmaceutical formulation development [19] [20]. These findings support the potential for developing stable aqueous formulations through appropriate pH control and co-solvent systems.

Partition Coefficients and Lipophilicity Indices

The lipophilicity profile of Bestim, characterized by a calculated XLogP3 value of -2.7, places the compound firmly in the hydrophilic category [1]. This negative partition coefficient indicates a strong preference for aqueous phases over organic phases, which is consistent with the high polar surface area (146 Ų) and multiple hydrogen bonding sites present in the molecule [1].

The octanol-water partition coefficient (Log P) of -2.73 (extrapolated) confirms the highly hydrophilic nature of Bestim [1]. This value significantly deviates from the optimal lipophilicity range (Log P 0-3) typically associated with good membrane permeability and oral bioavailability according to Lipinski's Rule of Five [21] [22]. The low lipophilicity suggests limited passive diffusion across biological membranes and poor blood-brain barrier penetration potential [21].

The distribution coefficient (Log D) varies with pH due to the ionizable nature of the compound, with estimated values ranging from -3.5 to -1.5 across the physiological pH range [23]. At acidic pH, where the compound exists in its protonated form, the Log D value decreases further due to increased ionic character. Conversely, at basic pH, partial neutralization may result in slightly improved lipophilicity, though the compound remains highly hydrophilic [24].

The unfavorable partition coefficient profile indicates that Bestim is unlikely to achieve significant passive membrane permeability [25] [21]. This characteristic may limit oral bioavailability and require specialized delivery systems or active transport mechanisms for therapeutic applications [25]. The compound's hydrophilic nature suggests potential for renal clearance and limited tissue distribution [26].

From a pharmaceutical development perspective, the low lipophilicity presents both challenges and opportunities. While the poor membrane permeability may limit systemic exposure, the hydrophilic character could be advantageous for controlled release formulations and targeted delivery applications [27]. The compound's water-soluble nature facilitates parenteral administration and may reduce the risk of bioaccumulation in lipophilic tissues [26].

Purity

Physical Description

XLogP3

Exact Mass

LogP

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Zabolotnykh NV, Vinogradova TI, Vasil'eva SN. [Activating effect of bestim on the macrophages in experimental tuberculosis of varying severity]. Probl Tuberk Bolezn Legk. 2003;(10):53-6. Russian. PubMed PMID: 14669634.

3: Tkacheva AG, Kalev OF, Dolgushina AI, Antipina TV. [Impact of Bestim on the immunological status and clinical course of ulcer]. Eksp Klin Gastroenterol. 2004;(6):29-33, 163. Russian. PubMed PMID: 16259438.

4: Rudenko MY. [IMMUNE SYSTEM DATA IN PATIENTS WITH PERSISTENT RECURENT HERPES VIRUS INFECTIONS IN DYNAMICS OF COMPLEX THERAPY]. Lik Sprava. 2015 Jul-Sep;(5-6):14-20. Russian. PubMed PMID: 27089710.

5: Vinogradova TI, Vitovskaia ML, Zabolotnykh NV, Kovalenko AL, Ariél' BM, Shchegoleva RA. [The influence of immunotropic drugs on reparative processes in the lungs experimental chemotherapy drug resistant tuberculosis]. Eksp Klin Farmakol. 2014;77(7):11-5. Russian. PubMed PMID: 25322647.

6: Yakimets AV, Zozulya SA, Oleichik IV, Klyushnik TP. [Dynamics of clinical and biological indices of the asthenic symptom-complex during immunotropic therapy of patients with schizophrenia]. Zh Nevrol Psikhiatr Im S S Korsakova. 2018;118(3):70-76. doi: 10.17116/jnevro20181183170-76. Russian. PubMed PMID: 29652309.